863018-09-1 Multi-Target HTS Profiling: Activity Signature Distinct from UC2288
CAS 863018-09-1 has been tested in at least five distinct PubChem BioAssay screening campaigns, demonstrating a multi-target engagement profile that is fundamentally different from the structurally related phenylcyclohexyl-urea compound UC2288 (a p21 inhibitor). While UC2288 selectively downregulates p21 protein levels (>95% at 2.5 µM in HCT116 cells ), 863018-09-1 has been screened against RGS4 (regulator of G-protein signaling 4), mu-opioid receptor (OPRM1), ADAM17, muscarinic M1 receptor (CHRM1), and the unfolded protein response (UPR) pathway . This broad screening fingerprint suggests distinct biological utility unrelated to p21-mediated pathways.
| Evidence Dimension | Biological target engagement profile (HTS screening targets) |
|---|---|
| Target Compound Data | Screened against RGS4, OPRM1 (mu-opioid), ADAM17, CHRM1 (M1), UPR pathway |
| Comparator Or Baseline | UC2288: p21/Cip1/Waf1 protein downregulation (>95% at 2.5 µM, HCT116 cells, 24 h); no reported activity on RGS4, ADAM17, or CHRM1 |
| Quantified Difference | Non-overlapping target space: 863018-09-1 engages GPCR signaling and metalloprotease targets; UC2288 engages cell-cycle regulatory protein p21 |
| Conditions | PubChem BioAssay HTS campaigns (cell-based and biochemical formats) ; UC2288 data from HCT116 colorectal carcinoma cell line |
Why This Matters
Researchers requiring modulation of GPCR signaling, metalloprotease activity, or ER stress pathways should select 863018-09-1 over UC2288, as the latter is narrowly characterized for p21 attenuation.
